N,N-Bis(4-chlorobenzyl)hydroxylamine
Overview
Description
N,N-Bis(4-chlorobenzyl)hydroxylamine is an organic compound with the molecular formula C14H13Cl2NO and a molecular weight of 282.165 g/mol . This compound is characterized by the presence of two 4-chlorobenzyl groups attached to a hydroxylamine functional group. It is primarily used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(4-chlorobenzyl)hydroxylamine can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-chlorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones or oxaziridines under specific conditions.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrones and oxaziridines.
Reduction: Secondary amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
N,N-Bis(4-chlorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(4-chlorobenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. These interactions can affect cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine
- N,N-Bis(4-chlorobenzyl)hydroxylamine derivatives
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its dual 4-chlorobenzyl groups provide distinct reactivity compared to other hydroxylamines, making it valuable in synthetic chemistry and research .
Properties
IUPAC Name |
N,N-bis[(4-chlorophenyl)methyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-13-5-1-11(2-6-13)9-17(18)10-12-3-7-14(16)8-4-12/h1-8,18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISSWQMTWDSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334532 | |
Record name | 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-hydroxymethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40861-08-3 | |
Record name | 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-hydroxymethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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